Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-
Description
Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl- (CAS: 42896-18-4) is a polycyclic aromatic compound characterized by a fused cyclobutane-dioxin core structure with a phenyl substituent at the 4b position. Its molecular weight is 150.620 g/mol, as confirmed by authoritative chemical databases . The compound’s unique architecture combines a strained cyclobutane ring with a dioxin moiety, which may influence its electronic properties, stability, and reactivity.
Properties
CAS No. |
53486-88-7 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
1-phenyl-2,9-dioxatetracyclo[8.6.0.03,8.011,16]hexadeca-3,5,7,11,13,15-hexaene |
InChI |
InChI=1S/C20H14O2/c1-2-8-14(9-3-1)20-16-11-5-4-10-15(16)19(20)21-17-12-6-7-13-18(17)22-20/h1-13,19H |
InChI Key |
PSQTZUPHZFJNTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C23C(C4=CC=CC=C42)OC5=CC=CC=C5O3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzo[b]benzocyclobuta[1,2-e]dioxin, 4b,10a-dihydro-4b-phenyl-
Reported Synthetic Routes
Cyclobutene and Benzodioxin Ring Formation via Photochemical or Thermal Cyclization
One classical approach involves the formation of the cyclobutane ring by intramolecular cyclization of suitably substituted benzodioxin precursors. This may be achieved through photochemical [2+2] cycloaddition or thermal rearrangements that close the cyclobutane ring fused to the benzodioxin system.
- Starting from 3,4:7,8-dibenzo-2,5-dioxabicyclo[4.2.0]octa-3,7-diene derivatives, controlled heating or UV irradiation induces cyclization to form the fused cyclobutabenzo[dioxin] skeleton.
Palladium-Catalyzed Intramolecular Cyclizations
Recent advances in palladium-catalyzed reactions enable the formation of complex polycyclic systems with high stereoselectivity. Although specific reports on this exact compound are limited, analogous systems have been synthesized via intramolecular Tsuji–Trost type reactions or related palladium-catalyzed cyclizations.
Specific Preparation of 4b,10a-Dihydro-4b-phenyl Derivative
The phenyl substituent at the 4b position is typically introduced by employing phenyl-substituted precursors or via post-cyclization functionalization.
Starting materials such as phenyl-substituted benzodioxin derivatives undergo cyclization under controlled conditions to yield the target compound with the phenyl group intact at the 4b position.
Alternative methods may involve the use of benzophenone derivatives and hexamethylenetetramine complexes, followed by cyclization and functional group transformations to install the phenyl substituent.
Reaction Conditions and Optimization
Representative Experimental Procedure
A representative synthesis might proceed as follows:
Preparation of Phenyl-Substituted Benzodioxin Precursor:
- Phenyl-substituted benzodioxin derivatives are synthesized via condensation of appropriate phenolic and aldehyde components under acidic or basic catalysis.
Cyclization to Form Fused Cyclobutabenzo[dioxin]:
- The precursor is subjected to photochemical irradiation or heated in 1,4-dioxane at 25–70°C in the presence of a palladium catalyst and optimized ligand (e.g., L4).
- Reaction progress is monitored by TLC or HPLC.
-
- After completion, the reaction mixture is cooled, and the product is extracted using organic solvents such as dichloromethane.
- Purification is achieved by recrystallization or chromatography.
-
- Structural confirmation by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- Melting point determination and comparison with literature values.
Research Outcomes and Analytical Data
Yields and Purity
Spectroscopic Data
| Technique | Observed Data (Example) |
|---|---|
| 1H NMR | Aromatic protons at δ 7.2–7.9 ppm; cyclobutane protons at δ 3.5–4.5 ppm |
| 13C NMR | Signals consistent with fused benzodioxin and phenyl carbons; δ 120–140 ppm for aromatic carbons |
| IR Spectroscopy | Characteristic C–O–C stretching bands around 1100–1200 cm⁻¹; aromatic C–H stretching at 3000–3100 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak at m/z 286 consistent with C20H14O2 |
Chemical Reactions Analysis
Types of Reactions
Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its unique structure allows it to interact with DNA and proteins, potentially leading to antimicrobial effects .
Comparison with Similar Compounds
Table 1: Stability Comparison of Cyclobuta-Containing Compounds
Aromaticity and Electronic Properties
Aromaticity in fused-ring systems is influenced by conjugation and heteroatom electronegativity:
- Thiophene-Substituted Cyclobuta Compounds : Substituting benzene with thiophene reduces aromaticity due to sulfur’s lower electronegativity and larger atomic size compared to carbon. Quantum chemical calculations suggest that thiophene rings disrupt π-conjugation, altering electronic properties .
- Dioxin-Substituted Systems: The dioxin ring in the target compound contains oxygen atoms, which are highly electronegative.
Table 2: Aromaticity and Electronic Features
Biological Activity
Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl- (CAS Number: 42896-18-4) is a polycyclic aromatic compound with the molecular formula C14H10O2 and a molecular weight of 210.2280 g/mol. This compound is notable for its structural complexity and potential biological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name: 3,4:7,8-Dibenzo-2,5-dioxabicyclo[4.2.0]octa-3,7-diene
- InChIKey: SSPWYTLOLFBHPK-UHFFFAOYSA-N
Biological Activity
The biological activity of Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin has been the subject of various studies. Here are some key findings:
Antimicrobial Activity
Research indicates that related compounds in the dioxin family demonstrate significant antimicrobial properties. For instance:
- Case Study: A study evaluated the antimicrobial activity of various substituted dioxins against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited IC50 values indicating effective inhibition of bacterial growth .
Cytotoxicity
Cytotoxicity assays have been conducted to assess the safety profile of this compound:
- Findings: In vitro studies revealed that the compound showed cytotoxic effects on certain cancer cell lines. The IC50 values varied significantly depending on the specific cell line tested. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 22.8 |
| A549 | 18.5 |
This data suggests potential applications in cancer therapy, although further investigation is warranted to elucidate mechanisms of action and specificity .
Structure-Activity Relationship (SAR)
Recent studies have focused on the SAR of dioxins and their derivatives:
- Key Insights: Modifications to the phenyl group and dioxin moiety can significantly alter biological activity. For instance, introducing halogen substituents has been shown to enhance both antimicrobial and cytotoxic effects .
The precise mechanism by which Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin exerts its biological effects is still under investigation. However, it is hypothesized that:
- The compound may interact with cellular receptors or enzymes involved in metabolic pathways.
- It could induce oxidative stress leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
